5-(Fluoromethyl)piperidine-3,4-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12FNO2 |
|---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
5-(fluoromethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H12FNO2/c7-1-4-2-8-3-5(9)6(4)10/h4-6,8-10H,1-3H2 |
InChI Key |
BEQPGACEJJJLEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(CN1)O)O)CF |
Origin of Product |
United States |
Theoretical and Computational Studies of Fluorinated Piperidine Diols
Transition State Analysis and Reaction Energetics
Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms, offering insights into the energy landscapes that govern chemical transformations. For fluorinated piperidine (B6355638) diols, such as 5-(Fluoromethyl)piperidine-3,4-diol, theoretical studies are crucial for understanding their synthesis and reactivity. These investigations typically employ quantum mechanical methods, like Density Functional Theory (DFT), to model the structures of reactants, products, and the high-energy transition states that connect them.
While specific computational studies detailing the transition state analysis and reaction energetics for the synthesis or reactions of this compound are not extensively available in peer-reviewed literature, the principles of such analyses are well-established within the study of fluorinated piperidine derivatives more broadly. nih.govresearchgate.net These studies are fundamental to predicting reaction feasibility, understanding stereochemical outcomes, and optimizing reaction conditions.
Key Aspects of Transition State Analysis:
Transition state analysis involves locating the saddle point on a potential energy surface that corresponds to the highest energy barrier along a reaction coordinate. The characteristics of this transient species dictate the rate and stereoselectivity of a reaction. For a molecule like this compound, the formation of the piperidine ring or the introduction of functional groups would proceed through specific transition states.
Computational investigations on related fluorinated piperidines reveal that the presence and position of fluorine atoms significantly influence the geometry and stability of transition states. nih.gov The strong electron-withdrawing nature of fluorine can affect charge distribution in the transition state, stabilizing or destabilizing it relative to the reactants. For instance, in reactions involving the formation of a carbocationic intermediate, a nearby fluoromethyl group would be expected to have a destabilizing effect.
Reaction Energetics:
In the context of synthesizing this compound, theoretical calculations could elucidate the energy barriers for various potential cyclization strategies. These calculations would be instrumental in determining the most plausible reaction mechanism and identifying potential by-products.
The table below illustrates the type of data that would be generated from a detailed computational study on a hypothetical reaction involving a fluorinated piperidine diol. The values are hypothetical and serve to demonstrate the concepts of activation and reaction energies.
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Description |
|---|---|---|---|
| Pathway A: Concerted Cyclization | 25.8 | -15.2 | A single-step mechanism where bond formation occurs simultaneously. The negative reaction energy indicates an exothermic process. |
| Pathway B: Stepwise, via Intermediate 1 | 30.1 (Rate-determining step) | -15.2 | A two-step mechanism involving a stable intermediate. The higher activation energy suggests this pathway is less favorable than Pathway A. |
| Pathway C: Alternative Conformer Cyclization | 28.5 | -12.7 | Cyclization from a higher energy conformer of the starting material, leading to a different stereoisomer. The overall process is less exothermic. |
Systematic computational analyses on various fluorinated piperidine derivatives have been performed to understand their conformational behavior, which is a critical precursor to understanding reaction energetics. researchgate.net These studies, often using methods like M06-2X/def2-QZVPP, have shown that both experimental and computational approaches are vital for predicting the most stable conformers, which in turn are the likely starting points for chemical reactions. nih.gov The interplay of electrostatic interactions, hyperconjugation, and steric factors, as well as the influence of solvent, are all crucial in determining the ground state and, by extension, the transition state energies. researchgate.netresearchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of Fluorinated Piperidine Diols
X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and stereochemistry.
For a molecule like 5-(Fluoromethyl)piperidine-3,4-diol, which contains multiple chiral centers at positions C3, C4, and C5, X-ray crystallography is crucial for unequivocally establishing both the relative and absolute configurations. The relative configuration describes the spatial orientation of the substituents (the hydroxymethyl group and two hydroxyl groups) with respect to each other. In studies of related fluorinated piperidines, X-ray analysis has been successfully used to confirm the cis- or trans-configuration of isomers. acs.org
The determination of the absolute configuration, which is the exact spatial arrangement of atoms in a chiral molecule, is also achievable through XRD, provided that the crystal is non-centrosymmetric and contains an anomalous scatterer. nih.govthieme-connect.de Anomalous scattering occurs when the X-ray radiation's frequency is near an atom's natural absorption frequency, causing a phase shift. thieme-connect.de For fluorinated organic compounds, while fluorine and oxygen are borderline cases, heavier heteroatoms can provide the necessary anomalous dispersion effect. thieme-connect.de By analyzing the intensity differences between Friedel pairs (reflections hkl and -h-k-l), the absolute structure can be determined with high confidence, often expressed through the Flack parameter. nih.gov
Table 1: Illustrative Crystallographic Data for a Fluorinated Piperidine (B6355638) Diol Derivative
| Parameter | Example Value |
| Chemical Formula | C₆H₁₂FNO₃ · HCl |
| Formula Weight | 193.62 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 7.12, 10.34, 12.56 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 924.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.39 |
| Flack Parameter | 0.02(4) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For fluorinated compounds, the presence of the ¹⁹F nucleus offers a unique and highly sensitive probe for detailed analysis. nih.govrsc.org
Fluorine-19 (¹⁹F) is an ideal nucleus for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity. researchgate.net ¹⁹F NMR spectroscopy serves as a sensitive method for the direct detection and quantification of fluorinated compounds. mdpi.com The ¹⁹F chemical shift is highly sensitive to the local electronic environment, with a wide spectral range that minimizes signal overlap, making it excellent for analyzing complex mixtures and identifying different fluorinated species. mdpi.com
In the context of this compound, the ¹⁹F NMR spectrum would exhibit a signal corresponding to the -CH₂F group. The chemical shift and multiplicity of this signal, arising from coupling to the adjacent protons (²JHF and ³JHF), provide critical information about the local chemical environment. Furthermore, ¹⁹F NMR is an effective method for determining the diastereomeric ratio of fluorinated piperidine mixtures after synthesis. nih.gov
While 1D NMR provides essential data, multidimensional NMR experiments are required for a complete and unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.
COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu It reveals the connectivity of protons within the piperidine ring and the hydroxymethyl side chain, allowing for the tracing of the proton framework of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbons (or other heteroatoms) through one-bond couplings (¹JCH). columbia.edu This allows for the unambiguous assignment of which protons are attached to which carbon atoms in the this compound structure. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the complete molecular structure by revealing correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH, ³JCH). columbia.edu For example, it would show a correlation between the protons of the fluoromethyl group and the C5 carbon of the piperidine ring, confirming the attachment point of the side chain.
¹⁹F-Involved Techniques: Specialized techniques involving the ¹⁹F nucleus, such as ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments, can further confirm the structure. Analysis of ³J(¹⁹F,¹H) coupling constants is particularly useful for determining the relative orientation (axial or equatorial) of fluorine-containing substituents on the piperidine ring. researchgate.net
Table 2: Illustrative NMR Data Assignments for this compound
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key HSQC Correlation |
| 2 | 2.8 - 3.2 | ~48 | C3, C6 | H2 ↔ C2 |
| 3 | 3.9 - 4.1 | ~72 | C2, C4, C5 | H3 ↔ C3 |
| 4 | 3.7 - 3.9 | ~75 | C2, C3, C5, C6 | H4 ↔ C4 |
| 5 | 2.1 - 2.4 | ~45 | C3, C4, C6, CH₂F | H5 ↔ C5 |
| 6 | 2.9 - 3.3 | ~50 | C2, C4, C5 | H6 ↔ C6 |
| -CH₂F | 4.5 - 4.7 (d, JHF) | ~85 (d, JCF) | C4, C5 | HCH₂F ↔ CCH₂F |
Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. Coupling constants (J) would provide further structural detail.
Mass Spectrometry
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool capable of measuring mass with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of a molecule's elemental formula from its exact mass. For this compound (C₆H₁₂FNO₃), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions.
This capability is essential for confirming the identity of a newly synthesized compound and for assessing its purity by detecting any potential byproducts or impurities. nih.gov The combination of liquid chromatography with HRMS (LC-HRMS) is particularly effective for separating components of a mixture before high-accuracy mass analysis. nih.gov
Table 3: High-Resolution Mass Data for this compound
| Ion Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Difference (ppm) |
| [C₆H₁₂FNO₃ + H]⁺ | 166.0874 | 166.0871 | -1.8 |
| [C₆H₁₂FNO₃ + Na]⁺ | 188.0693 | 188.0690 | -1.6 |
Chemical Reactivity and Derivatization of 5 Fluoromethyl Piperidine 3,4 Diol Scaffolds
Functional Group Transformations on the Piperidine (B6355638) Ring
The piperidine ring, with its secondary amine and two hydroxyl groups, offers a rich platform for a variety of functional group transformations.
Reactions Involving Hydroxyl Groups (e.g., Protection, Oxidation, Esterification)
The diol functionality is a key site for chemical modification. Standard protecting group strategies can be employed to selectively mask one or both hydroxyl groups, enabling regioselective derivatization.
Protection: The hydroxyl groups can be protected using a variety of standard protecting groups, such as silyl (B83357) ethers (e.g., TBDMS, TIPS), acetals (e.g., from acetone (B3395972) or benzaldehyde), or benzyl (B1604629) ethers. The choice of protecting group will depend on the desired stability and the conditions of subsequent reactions.
Oxidation: Selective oxidation of the secondary hydroxyl groups can lead to the corresponding ketones. Reagents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions are typically effective for this transformation. nih.gov For instance, the oxidation of piperidin-4-ones with iodoxybenzoic acid (IBX) has been shown to yield α,β-unsaturated ketones. nih.gov
Esterification: The hydroxyl groups can be readily esterified with a wide range of acyl chlorides or carboxylic acids under standard conditions (e.g., using a coupling agent like DCC or EDC). This allows for the introduction of a diverse array of functional groups.
A summary of potential reactions involving the hydroxyl groups is provided in the table below.
| Reaction Type | Reagent/Conditions | Expected Product |
| Protection (Silylation) | TBDMSCl, Imidazole, DMF | 5-(Fluoromethyl)-3,4-bis((tert-butyldimethylsilyl)oxy)piperidine |
| Protection (Acetal) | Acetone, p-TsOH | 5-(Fluoromethyl)-3a,7a-dihydro-3H- rsc.orgresearchgate.netdioxolo[4,5-c]piperidine |
| Oxidation | Dess-Martin Periodinane | 5-(Fluoromethyl)-4-hydroxypiperidin-3-one |
| Esterification | Acetyl Chloride, Pyridine (B92270) | 5-(Fluoromethyl)piperidine-3,4-diyl diacetate |
Reactions Involving the Piperidine Nitrogen (e.g., Alkylation, Acylation, Heterocycle Formation)
The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents. wikipedia.org
N-Alkylation and N-Acylation: The piperidine nitrogen can be readily alkylated using alkyl halides or reductively aminated with aldehydes and a reducing agent like sodium triacetoxyborohydride (B8407120). nih.gov Acylation with acyl chlorides or anhydrides provides the corresponding N-amides. These reactions are fundamental for building molecular complexity.
Heterocycle Formation: The piperidine nitrogen can serve as a nucleophile in reactions to form fused heterocyclic systems. For example, condensation with appropriate bifunctional electrophiles can lead to the formation of bicyclic structures. The Knoevenagel condensation, which utilizes piperidine as a catalyst to form α,β-unsaturated dicarbonyl compounds, highlights the utility of the piperidine nitrogen in facilitating key bond formations. jk-sci.comresearchgate.netresearchgate.netjuniperpublishers.comacs.org
The table below outlines some potential reactions at the piperidine nitrogen.
| Reaction Type | Reagent/Conditions | Expected Product |
| N-Alkylation | Benzyl Bromide, K2CO3 | 1-Benzyl-5-(fluoromethyl)piperidine-3,4-diol |
| N-Acylation | Benzoyl Chloride, Et3N | (5-(Fluoromethyl)-3,4-dihydroxypiperidin-1-yl)(phenyl)methanone |
| Reductive Amination | Acetone, NaBH(OAc)3 | 1-Isopropyl-5-(fluoromethyl)piperidine-3,4-diol |
| Michael Addition | Methyl Acrylate | Methyl 3-(5-(fluoromethyl)-3,4-dihydroxypiperidin-1-yl)propanoate |
Reactions Involving the Fluoromethyl Moiety
The fluoromethyl group presents a more challenging but potentially rewarding site for modification.
Modifications and Transformations of the C-F Bond
Direct transformation of the C-F bond is notoriously difficult due to its high bond dissociation energy. rsc.org However, recent advances in catalysis have opened new avenues for C-F bond activation. rsc.orgnih.gov
Hydrodefluorination: Catalytic methods for the selective reduction of ArCF3 to ArCF2H have been developed, often employing transition metal catalysts like palladium. rsc.org While not directly applicable to an alkyl C-F bond, these studies provide a foundation for developing similar methodologies for aliphatic fluorides.
Defluorinative Functionalization: Photochemically-mediated methods for the defluorinative alkylation of trifluoroacetates have been reported, demonstrating the potential to functionalize a single C-F bond from a trifluoromethyl group. nih.gov The development of such methods for monofluoromethyl groups could enable the introduction of new substituents at this position.
Exploration of Novel Reaction Pathways for Enhanced Synthetic Utility
To fully exploit the synthetic potential of the 5-(fluoromethyl)piperidine-3,4-diol scaffold, the development of novel reaction pathways is crucial.
Development of New Carbon-Carbon and Carbon-Heteroatom Bond Formations
Modern synthetic methods offer numerous possibilities for forming new bonds on the piperidine scaffold. nih.govrsc.orgchemrevise.org
C-C Bond Formation: Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, could be employed if a suitable handle (e.g., a halide or triflate) is introduced onto the piperidine ring. For instance, asymmetric carbon-carbon bond-forming reactions at the 2-position of a piperidine skeleton have been achieved using copper catalysts. researchgate.net
C-Heteroatom Bond Formation: Palladium-catalyzed C-N and C-O bond-forming reactions (Buchwald-Hartwig amination) are powerful tools for introducing a wide range of amine and ether functionalities. nih.gov These reactions typically require an aryl or vinyl halide, but extensions to alkyl halides are known.
The following table summarizes some advanced synthetic reactions that could be explored.
| Reaction Type | General Transformation | Potential Application |
| Suzuki Coupling | R-X + R'-B(OR)2 -> R-R' | Coupling of a halogenated piperidine derivative with a boronic acid. |
| Buchwald-Hartwig Amination | R-X + R'2NH -> R-NR'2 | Amination of a halogenated piperidine derivative. |
| Photoredox Catalysis | C-F Activation | Defluorinative coupling with various nucleophiles. nih.gov |
Applications As Building Blocks in Complex Molecule Synthesis
Synthetic Intermediates in Medicinal Chemistry Research
The piperidine (B6355638) moiety is a prevalent feature in numerous approved drugs and clinical candidates. nih.govresearchgate.netmdpi.comencyclopedia.pubnih.gov The incorporation of fluorine can improve metabolic stability, binding affinity, and bioavailability. nih.gov
Fluorinated piperidines serve as key intermediates in the synthesis of analogues of existing commercial drugs. nih.govresearchgate.net Synthetic strategies such as dearomatization-hydrogenation of fluoropyridines and palladium-catalyzed hydrogenation have been developed to produce a variety of fluorinated piperidine building blocks. nih.govnih.gov These building blocks can then be incorporated into the core structures of known drugs to create novel analogues with potentially improved pharmacological profiles. For instance, fluorinated analogues of drugs like Melperone, Diphenidol, and others have been synthesized using such fluorinated piperidine intermediates. researchgate.net While direct evidence for the use of 5-(Fluoromethyl)piperidine-3,4-diol in creating commercial drug analogues is not yet widely published, its structure suggests it could be a valuable precursor for modifying existing drug scaffolds that contain a piperidine or a related heterocyclic ring.
| Drug Class | Potential Application of Fluorinated Piperidine Analogues | Key Synthetic Methods |
| Antipsychotics | Modulation of receptor binding and metabolic stability. | Dearomatization-Hydrogenation, Palladium-Catalyzed Hydrogenation |
| Antiarrhythmics | Alteration of ion channel interactions. | Asymmetric Hydrogenation, Enzymatic Transamination |
| Antihistamines | Enhancement of potency and duration of action. | Electrophilic Fluorination of Piperidine Precursors |
The quest for new drugs with novel mechanisms of action is a driving force in medicinal chemistry. Fluorinated piperidines are instrumental in the design and synthesis of new bioactive compounds. nih.gov The presence of a fluoromethyl group in this compound can introduce favorable electronic effects and conformational constraints, which can be exploited in the design of inhibitors for enzymes or ligands for receptors. The diol functionality provides convenient handles for further chemical modifications, allowing for the construction of diverse molecular libraries for high-throughput screening. Research on related fluorinated piperidines has shown their utility in developing potent and selective inhibitors for various biological targets. For example, a syn-3-fluoro-4-aminopiperidine derivative has been a key component in the development of a CGRP antagonist. scientificupdate.com
| Bioactive Compound Type | Role of Fluorinated Piperidine Moiety | Relevant Synthetic Approaches |
| Enzyme Inhibitors | Mimicking transition states, enhancing binding affinity through fluorine's electronic properties. | Multi-component reactions, Cyclization strategies |
| Receptor Ligands | Inducing specific conformations for optimal receptor interaction. | Stereoselective synthesis, Functional group interconversion |
| Antiviral Agents | Serving as a scaffold for molecules targeting viral replication processes. nih.gov | Sulfonylation and condensation reactions nih.gov |
Contributions to Agrochemicals Research and Development
The piperidine ring is also a feature in some agrochemicals. The introduction of fluorine can enhance the efficacy and selectivity of these compounds. While specific applications of this compound in agrochemicals are not yet documented, trifluoromethyl piperidine compounds, in general, are used in the synthesis of herbicides. The development of synthetic methods for fluorinated piperidines opens up possibilities for creating new generations of agrochemicals with improved environmental profiles and effectiveness against resistant pests and weeds.
| Agrochemical Class | Potential Benefit of Fluorination |
| Herbicides | Increased potency and altered spectrum of activity. |
| Insecticides | Enhanced penetration of the insect cuticle and metabolic stability. |
| Fungicides | Improved systemic movement within the plant. |
Potential Applications in Materials Science
The unique properties of fluorinated compounds are also harnessed in materials science. The high polarity of the carbon-fluorine bond and the stability it imparts can lead to materials with desirable characteristics such as thermal stability and chemical resistance. While the direct application of this compound in materials science is not established, the broader class of fluorinated piperidines is being explored for the creation of novel materials. For instance, they can be incorporated into polymers to modify their surface properties or used in the synthesis of ionic liquids with unique thermal and electrochemical properties. The diol functionality of this compound makes it a potential monomer or cross-linking agent in polymerization reactions.
| Material Type | Potential Role of Fluorinated Piperidine Unit |
| Fluoropolymers | Enhancing thermal stability and chemical inertness. |
| Ionic Liquids | Modifying viscosity, conductivity, and thermal stability. |
| Functional Coatings | Imparting hydrophobic or oleophobic properties. |
Future Directions and Emerging Research Avenues for Fluorinated Piperidine Diols
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of fluorinated piperidines has historically been a challenging endeavor. sciencedaily.com However, recent advancements have opened new avenues for their creation, with a growing emphasis on sustainability and efficiency. nih.govacs.org
Green Chemistry Approaches for Fluorinated Piperidine (B6355638) Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules, including fluorinated piperidines, to minimize environmental impact and improve safety. nih.govresearchgate.net Key areas of development include the use of greener solvents, catalyst systems, and more atom-economical reactions.
One promising approach involves the use of water as a solvent, which can prevent the racemization of enantioenriched substrates and lead to highly enantioselective products. nih.gov Researchers have also developed one-pot, three-component reactions that utilize a dual catalyst system of piperidine and iodine in ethanol, a green solvent. nih.gov This method offers advantages such as being metal-free, having low catalyst loading, and requiring no tedious workup. nih.govresearchgate.net
The development of solid catalysts, particularly those based on inexpensive Group VIII metals like iron, cobalt, and nickel, is another area of focus for greener synthesis. researchgate.net These catalysts are being explored for processes like reductive amination from biomass derivatives, offering a renewable pathway to piperidine synthesis. researchgate.net Furthermore, replacing hazardous reagents is a key aspect of green chemistry. For instance, alternatives to piperidine in solid-phase peptide synthesis are being investigated to reduce the process mass intensity. rsc.org
Recent breakthroughs in synthetic methodology include a dearomatization-hydrogenation (DAH) process. nih.gov In 2019, a rhodium(I) complex and pinacol (B44631) borane (B79455) were used for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridines. nih.govnih.gov This was followed in 2020 by a palladium-catalyzed hydrogenation method that proved effective for substrates inaccessible by rhodium catalysis and was robust in the presence of air and moisture. acs.orgnih.gov These methods represent a significant step forward in producing these valuable compounds in a more straightforward and efficient manner. nih.govsciencedaily.comacs.org
Advanced Computational Design and Prediction of Novel 5-(Fluoromethyl)piperidine-3,4-diol Analogues
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and prediction of the properties of novel molecules. researchgate.net For this compound and its analogues, computational methods can accelerate the discovery of new compounds with desired characteristics.
In silico tools are widely used to predict the physicochemical, pharmacokinetic, and safety profiles of new chemical entities at the early stages of development. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are employed to understand how structural modifications will affect biological activity and other properties. researchgate.netresearchgate.netmdpi.com
For instance, computational studies on piperidine derivatives have been used to identify potential inhibitors of various biological targets. researchgate.net Molecular docking and dynamics simulations can reveal crucial interactions between a ligand and its target protein, guiding the design of more potent and selective compounds. researchgate.netrsc.orgnih.gov The conformational behavior of fluorinated piperidines, which is influenced by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors, can also be elucidated through a combination of NMR studies and DFT computations. nih.govresearchgate.netresearchgate.netresearchgate.net Understanding these conformational preferences is critical for designing molecules with specific three-dimensional structures required for biological activity. nih.govresearchgate.net
The design of novel analogues of this compound can benefit from these computational approaches. By systematically modifying the core structure and using predictive models, researchers can explore a vast chemical space to identify new compounds with improved properties for various applications. enamine.netpharmaceutical-business-review.com
Exploration of Undiscovered Reactivity and Transformational Pathways
The field of organofluorine chemistry is rich with possibilities for discovering new reactions and transformations. nih.govnumberanalytics.comwikipedia.org The unique reactivity of fluorinated compounds, including piperidine diols, opens up avenues for creating novel molecular architectures.
Recent research has focused on developing new methods for the introduction of fluorine and fluorinated groups into organic molecules. uclouvain.besciencedaily.com For example, a copper-catalyzed intramolecular aminodifluoroalkylation of alkenes has been developed for the synthesis of CF2-substituted piperidines. uclouvain.be Such methods expand the toolbox available to chemists for creating fluorinated heterocycles.
The exploration of reaction mechanisms is crucial for understanding and controlling chemical transformations. researchgate.net Computational studies can provide valuable insights into reaction pathways, intermediates, and transition states, aiding in the optimization of reaction conditions and the design of new synthetic routes. researchgate.net
Furthermore, the development of fluorinated building blocks is essential for the synthesis of more complex molecules. wikipedia.org Reagents that can deliver perfluoroalkyl and perfluoroaryl groups are valuable tools in this regard. wikipedia.org The unique properties of organofluorine reagents, such as the strong acidity of triflic acid and trifluoroacetic acid, are also harnessed in organic synthesis. wikipedia.org
For this compound and its analogues, future research could focus on exploring their reactivity in various chemical transformations. This could lead to the discovery of novel derivatives with interesting biological activities or material properties. The development of new catalytic systems and the investigation of unprecedented reaction pathways will continue to be a driving force in this exciting area of research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Fluoromethyl)piperidine-3,4-diol, and how can reaction yields be improved?
- Methodological Answer: Synthesis optimization involves evaluating solvent systems (e.g., dichloromethane for inert conditions), base catalysts (e.g., NaOH for deprotonation), and temperature control. Purification via column chromatography or recrystallization can enhance yield. Reaction monitoring using TLC or HPLC ensures intermediate stability. For fluorinated intermediates, anhydrous conditions are critical to avoid hydrolysis .
- Key Parameters: Solvent polarity, catalyst stoichiometry, and reaction time.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) resolves structural ambiguities, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Elemental analysis validates purity (>99%), and X-ray crystallography provides absolute stereochemistry. Infrared (IR) spectroscopy identifies functional groups like hydroxyl and fluoromethyl .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer: Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels (using desiccants) should be conducted. Decomposition thresholds (e.g., thermal degradation at >150°C) and photostability under UV/visible light must be assessed. Use airtight containers to prevent moisture absorption, which may hydrolyze the fluoromethyl group .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer: Contradictions may arise from conformational flexibility or solvent effects. Use computational modeling (DFT calculations) to predict NMR chemical shifts. Cross-validate with alternative techniques like 2D-COSY or NOESY to resolve stereochemical ambiguities. Compare data with structurally analogous fluoropiperidines (e.g., 4-fluorophenyl derivatives) to identify trends .
Q. What factorial design approaches are suitable for studying multifactorial influences on the compound’s reactivity?
- Methodological Answer: A 2³ factorial design can systematically test variables such as temperature, catalyst concentration, and solvent polarity. Response Surface Methodology (RSM) identifies optimal conditions for yield or enantiomeric excess. Include blocking factors (e.g., batch variations) to control experimental noise .
Q. How can theoretical frameworks guide the design of biological studies involving this compound?
- Methodological Answer: Link mechanistic hypotheses to established theories (e.g., QSAR models for fluorinated drugs). For enzyme inhibition studies, use molecular docking to predict binding affinities with targets like kinases or GPCRs. Validate findings via in vitro assays (e.g., IC₅₀ measurements) and correlate with computational predictions .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
- Methodological Answer: Standardize synthesis protocols (e.g., strict temperature gradients, automated stirring). Implement QC checks via HPLC purity assessments (>98%) and chiral chromatography for enantiomeric consistency. Use internal standards (e.g., deuterated analogs) in bioassays to normalize pharmacokinetic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
